N-[cyclopropyl(phenyl)methyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]acetamide
Description
N-[cyclopropyl(phenyl)methyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]acetamide is a complex organic compound featuring a cyclopropyl group, a phenyl group, a thiazole ring, and a piperidine ring
Properties
IUPAC Name |
N-[cyclopropyl(phenyl)methyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c1-15-14-26-21(22-15)18-9-11-24(12-10-18)13-19(25)23-20(17-7-8-17)16-5-3-2-4-6-16/h2-6,14,17-18,20H,7-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNJSKGKJRDBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CCN(CC2)CC(=O)NC(C3CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl(phenyl)methyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]acetamide typically involves multiple steps:
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Formation of the Cyclopropyl(phenyl)methyl Intermediate
Starting Materials: Cyclopropyl bromide and benzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to form the cyclopropyl(phenyl)methyl intermediate.
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Synthesis of the Thiazole-Piperidine Intermediate
Starting Materials: 4-methyl-1,3-thiazole and piperidine.
Reaction Conditions: The thiazole and piperidine are reacted under reflux conditions in ethanol, with a catalyst such as palladium on carbon (Pd/C) to form the thiazole-piperidine intermediate.
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Coupling of Intermediates
Reaction Conditions: The cyclopropyl(phenyl)methyl intermediate is coupled with the thiazole-piperidine intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM).
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Using robotic systems to handle multiple reaction steps.
Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidized derivatives of the phenyl and thiazole rings.
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Reduction
Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduced forms of the thiazole and piperidine rings.
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Substitution
Reagents: Halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Conditions: Carried out in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl₃).
Products: Halogenated derivatives of the phenyl and thiazole rings.
Scientific Research Applications
N-[cyclopropyl(phenyl)methyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]acetamide has several applications in scientific research:
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Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
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Biology
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its effects on cellular pathways and enzyme activities.
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Medicine
- Potential therapeutic agent for neurological disorders due to its interaction with neurotransmitter receptors.
- Studied for its anti-inflammatory and analgesic properties.
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Industry
- Utilized in the development of new materials with specific mechanical and chemical properties.
- Employed in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[cyclopropyl(phenyl)methyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets:
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Molecular Targets
- Neurotransmitter receptors such as GABA and serotonin receptors.
- Enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
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Pathways Involved
- Modulation of neurotransmitter release and uptake.
- Inhibition of enzyme activity leading to reduced inflammation and pain.
Comparison with Similar Compounds
N-[cyclopropyl(phenyl)methyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]acetamide can be compared with other compounds featuring similar structural motifs:
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Similar Compounds
- N-[cyclopropyl(phenyl)methyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanamide.
- N-[cyclopropyl(phenyl)methyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]propionamide.
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Uniqueness
- The presence of the cyclopropyl group confers unique steric and electronic properties.
- The combination of the thiazole and piperidine rings enhances its biological activity and specificity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
